N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide typically involves multiple steps, including the formation of the benzoxadiazole ring and the subsequent attachment of the butylphenyl and sulfonamide groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound may be explored for its therapeutic potential, including its ability to inhibit specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites or altering their conformation. This inhibition can affect various biological pathways and processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-Methylphenethylamine: A naturally occurring trace amine neuromodulator with a similar structural motif.
n-Butylamine: An organic compound with a butyl group attached to an amine, sharing some structural similarities.
Uniqueness
N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide is unique due to its combination of the benzoxadiazole ring and sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H17N3O3S |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(2-butylphenyl)-2,1,3-benzoxadiazole-4-sulfonamide |
InChI |
InChI=1S/C16H17N3O3S/c1-2-3-7-12-8-4-5-9-13(12)19-23(20,21)15-11-6-10-14-16(15)18-22-17-14/h4-6,8-11,19H,2-3,7H2,1H3 |
InChI Key |
YYHGONWTQNKABG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.